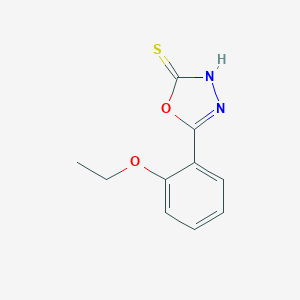

5-(2-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol

説明

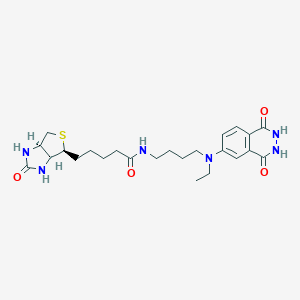

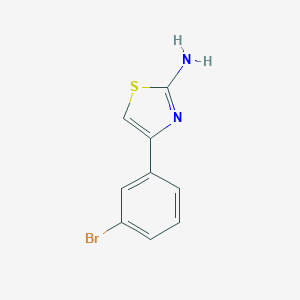

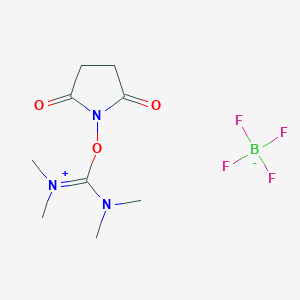

5-(2-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol is part of a class of compounds known for their versatile chemical properties and potential applications in various fields. These compounds are characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic compound containing two carbon atoms, two nitrogen atoms, and one oxygen atom in the ring.

Synthesis Analysis

The synthesis of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol and its derivatives typically involves the cyclization of carbohydrazides with carbon disulfide in the presence of a base such as potassium hydroxide. This process leads to the formation of the oxadiazole ring, a core structure in these compounds. The ethoxyphenyl group can be introduced through earlier steps in the synthesis process, involving various substituted aromatic acids converted into ethyl esters and subsequently into the desired oxadiazole derivatives (Adimule et al., 2014).

Molecular Structure Analysis

The molecular structure of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol derivatives is confirmed through spectral analyses, including NMR, IR, UV-Vis, and mass spectrometry. These analytical techniques provide insights into the compound's structure, such as the presence of the oxadiazole ring and substituent groups (R. et al., 2017).

Chemical Reactions and Properties

5-(2-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol compounds participate in various chemical reactions, highlighting their reactivity and functional group compatibility. These reactions include S-substitution and thiol-thione tautomerism, showcasing the compounds' ability to undergo chemical transformations that can be useful in synthesizing more complex molecules or in applications such as drug development (Koparır et al., 2005).

Physical Properties Analysis

The physical properties of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol derivatives, such as solubility, melting point, and stability, are crucial for their application in various industries. These properties are determined through experimental observations and are essential for handling, storage, and application in specific environments.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and the ability to participate in further chemical reactions, define the potential applications of these compounds. Their antimicrobial, antifungal, and potential anticancer activities are of particular interest in pharmaceutical research, where the oxadiazole ring's presence contributes significantly to the biological activity of these compounds (Abbasi et al., 2013; Gul et al., 2017).

科学的研究の応用

Scientific Research Applications of 5-(2-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol

Inhibition of trans-Cinnamate 4-Hydroxylase

5-Aryl-1,3,4-oxadiazole-2-thiols, a group to which 5-(2-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol belongs, have been found to inhibit trans-Cinnamate 4-Hydroxylase (C4H) in Populus kitakamiensis, expressed in yeast. The inhibition potential of these compounds is significant, with some exhibiting activity comparable to known C4H inhibitors. The thiol group's presence is pivotal for stronger activity, indicating the compound's relevance in biological processes involving C4H (Yamada et al., 2004).

Pharmacological Applications

The pharmacological and computational potential of 1,3,4-oxadiazole derivatives, which include 5-(2-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol, have been explored. These compounds demonstrate binding and inhibitory effects in assays, showing affinity for various biological targets. Some derivatives have shown significant analgesic and anti-inflammatory effects, as well as antioxidant potential, indicating their application in treating various conditions (Faheem, 2018).

Antimicrobial and Hemolytic Activities

5-Substituted 1,3,4-oxadiazole-2-thiol derivatives have been assessed for their antimicrobial properties and hemolytic activity. These compounds display activity against a selection of microbial species, with some being particularly potent against specific microbes. The series indicates less toxicity and potential for further biological screening and application (Gul et al., 2017).

Corrosion Inhibition

Derivatives of 1,3,4-oxadiazole-2-thiol have been studied for their corrosion inhibition abilities, particularly towards mild steel in sulphuric acid. The compounds form a protective layer on the steel surface, indicating their potential application in industries where steel corrosion is a concern (Ammal et al., 2018).

Synthesis and Application in Green Chemistry

5-Substituted 1,3,4-oxadiazole-2-thiols have been synthesized through environmentally friendly methods. These compounds have shown promising antimicrobial, antioxidant, and potential anticancer properties, making them suitable for various applications in pharmaceuticals and green chemistry (Yarmohammadi et al., 2020).

特性

IUPAC Name |

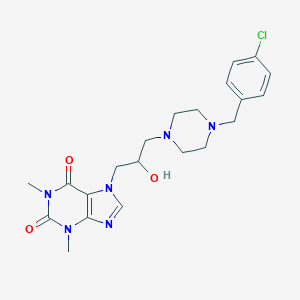

5-(2-ethoxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-2-13-8-6-4-3-5-7(8)9-11-12-10(15)14-9/h3-6H,2H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXLLACKNPVAJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30367133 | |

| Record name | 5-(2-ethoxyphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Ethoxyphenyl)-1,3,4-oxadiazole-2-thiol | |

CAS RN |

19982-38-8 | |

| Record name | 5-(2-ethoxyphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate)](/img/structure/B12042.png)

![6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B12046.png)